Clarithromycin F

Description

Contextualization of Clarithromycin (B1669154) F as a Critical Related Substance in Macrolide Chemistry

Clarithromycin (6-O-Methylerythromycin A) is a 14-membered macrolide antibiotic, synthesized by the methylation of the hydroxyl group at position 6 of the erythromycin (B1671065) A molecule. fda.govfda.govncats.io This modification enhances its acid stability and pharmacokinetic properties compared to erythromycin. ncats.io

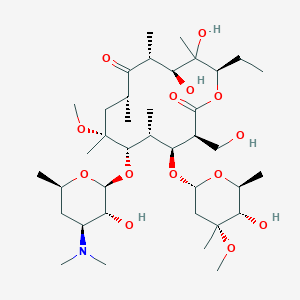

Clarithromycin F, also known by synonyms such as 6,12-Di-O-methylerythromycin A, Clarithromycin EP Impurity F, and Clarithromycin Impurity 4, is a known impurity of clarithromycin. Structurally, it is a methylated derivative of erythromycin A, featuring methyl groups at both the 6 and 12 positions. The presence of such related substances is inherent to the synthesis and manufacturing processes of complex organic molecules like macrolides. Controlling the levels of these impurities is crucial for ensuring the purity, efficacy, and safety of the final drug product. This compound is considered a critical related substance due to its structural similarity to the parent compound and the regulatory requirements for monitoring and controlling impurities in pharmaceuticals.

Evolution of Research Paradigms for Impurity Profiling in Complex Organic Compounds

The analysis and profiling of impurities in complex organic compounds have undergone significant evolution. Early methods often relied on less specific techniques. However, with advancements in analytical chemistry, particularly in chromatographic and spectroscopic methods, the ability to identify, quantify, and characterize impurities has vastly improved.

High-Performance Liquid Chromatography (HPLC) has become a cornerstone technique for impurity profiling in pharmaceuticals, including macrolides like clarithromycin. Various HPLC methods, employing different stationary phases, mobile phases, and detection methods (such as UV, electrochemical detection (ECD), and mass spectrometry (MS)), have been developed and validated for the separation and determination of clarithromycin and its related substances. Stability-indicating HPLC methods are specifically designed to separate degradation products from the active compound and other impurities, providing valuable information on the inherent stability of the drug substance and the impurity profile that may develop over time or under stress conditions.

The coupling of HPLC with Mass Spectrometry (LC-MS) provides even greater power for the identification and structural elucidation of unknown impurities, offering detailed information about their molecular weight and fragmentation patterns. These advanced techniques are essential for the comprehensive impurity profiling required by regulatory bodies. The development of sensitive and selective analytical methods is paramount for accurately determining the levels of impurities like this compound, even at very low concentrations.

Current Gaps and Future Directions in the Academic Understanding of this compound Chemistry

Despite the established importance of this compound as a related substance and the existence of analytical methods for its detection, academic research continues to explore various aspects of its chemistry and impact. Current gaps in the understanding of this compound chemistry include a more detailed understanding of its formation mechanisms during clarithromycin synthesis and under various storage conditions. While its structure is known, a deeper exploration of its physical and chemical properties, beyond what is necessary for basic analytical profiling, could be beneficial.

Future directions in the academic understanding of this compound chemistry could involve detailed studies on its potential reactivity and degradation pathways. Research into the development of even more sensitive, rapid, and environmentally friendly analytical methods for its detection and quantification is also an ongoing area of interest. Furthermore, although primarily considered an impurity, academic investigations into any potential biological interactions or properties of this compound, even at trace levels, could contribute to a more complete risk assessment associated with its presence in pharmaceutical formulations. Some research has indicated potential effects, such as the inhibition of clarithromycin uptake into lung cells by 12-O-Methyl Clarithromycin (Clarithromycin EP Impurity F). Further academic research could explore the mechanisms and implications of such interactions.

Structure

2D Structure

Properties

IUPAC Name |

(3S,4S,5R,6S,7R,9R,11R,12S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3/t19-,20-,21+,22-,23+,24+,25+,26-,27+,29-,30+,31+,32+,33+,35+,36-,37-,38?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKPAXGOJMGSAE-OKRVCPMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C([C@H]([C@H](C(=O)[C@@H](C[C@@]([C@H]([C@@H]([C@@H]([C@@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H69NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124412-58-4 | |

| Record name | Clarithromycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124412584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Theoretical Foundations for Understanding Clarithromycin F Chemical Behavior

Principles Governing Chemical Degradation Pathways of Macrolide Compounds

Macrolide antibiotics, characterized by a large macrocyclic lactone ring, can undergo various chemical degradation reactions influenced by factors such as pH, temperature, and presence of light or oxidizing agents. A key degradation pathway for macrolides like erythromycin (B1671065) A, the precursor to clarithromycin (B1669154), is acid-catalyzed degradation. This process typically involves intramolecular reactions leading to the formation of anhydro and spiroketal derivatives, which often lack significant antimicrobial activity scirp.orgresearchgate.netasm.orgnetd.ac.za. Clarithromycin, being the 6-O-methyl ether of erythromycin A, exhibits improved acid stability compared to erythromycin A due to the protection of the 6-hydroxyl group, which is involved in the acid-catalyzed hemiketal formation in erythromycin A netd.ac.za.

While acid hydrolysis is a significant degradation route for some macrolides, the formation of Clarithromycin F (6,12-di-O-methylerythromycin A) appears to be primarily linked to the synthesis of clarithromycin rather than its degradation under typical stress conditions. Clarithromycin is synthesized by the methylation of the 6-hydroxyl group of erythromycin A netd.ac.zaa2bchem.comallmpuslab.com. Studies on the chemical modification of erythromycin A have shown that methylation of hydroxyl groups can proceed stepwise at different positions, including C-6 and C-11 nih.govresearchgate.netresearchgate.net. 6,12-di-O-methylerythromycin A has been synthesized as an O-alkyl derivative of erythromycin A nih.govresearchgate.netresearchgate.net. This suggests that this compound (6,12-di-O-methylerythromycin A) is likely formed during the synthesis of clarithromycin, possibly through unintended or incomplete regioselective methylation reactions leading to additional methylation at the 12-hydroxyl group. One source indicates that related substances like 6,4''-di-O-methylerythromycin A can form due to incomplete protection during the methylation process atlantis-press.com. While this refers to methylation at the 4'' position, it highlights that side methylation reactions during synthesis can lead to the formation of related impurities.

General macrolide degradation pathways also include processes such as N-demethylation, O-demethylation, hydrolysis of glycosidic linkages (sugar loss), side chain loss, phosphorylation, N-oxidation, and lactone ring hydrolysis, influenced by various environmental factors and microbial activity nih.govresearchgate.netwikipedia.org. However, specific degradation pathways that would directly yield 6,12-di-O-methylerythromycin A from clarithromycin under typical storage or stress conditions are not prominently documented in the provided search results, reinforcing its likely origin as a synthesis-related impurity.

Spectroscopic and Chromatographic Theories Applied to the Characterization of Complex Organic Impurities

The characterization of complex organic impurities like this compound relies heavily on the application of advanced spectroscopic and chromatographic techniques. These methods enable the separation, detection, identification, and structural elucidation of impurities present even in minor quantities within a drug substance.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating impurities from the main drug compound and from each other based on their differential partitioning between a stationary phase and a mobile phase nih.govveeprho.comsepscience.com. The retention time of a compound in HPLC, influenced by its chemical structure, interactions with the stationary phase, and the mobile phase composition, is a key parameter for identification and quantification nih.govveeprho.comsepscience.comupce.czsimsonpharma.com. Various HPLC methods with different columns (e.g., C18 reversed-phase) and mobile phases (mixtures of buffers and organic solvents like methanol (B129727) or acetonitrile) have been developed for the analysis of clarithromycin and its impurities simsonpharma.comscbt.commdpi.comnih.govresearchgate.net. The relative retention time (RRT) of an impurity compared to the main peak (clarithromycin) is often used in pharmacopoeial methods for impurity profiling orgchemboulder.com.

Spectroscopic methods provide crucial structural information for identifying separated impurities. Mass Spectrometry (MS) is widely used to determine the molecular weight of impurities and provides fragmentation patterns that can help in elucidating their structures veeprho.comsepscience.comphysicsandmathstutor.com. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful as they combine the separation capability of HPLC with the identification power of MS, allowing for the analysis of complex mixtures without prior isolation of individual components veeprho.comphysicsandmathstutor.com.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques) provides detailed information about the connectivity of atoms and the chemical environment of nuclei within a molecule, which is invaluable for definitive structural confirmation of isolated impurities veeprho.comsepscience.comtsijournals.comusp.org. Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule veeprho.comtsijournals.comusp.org. Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting compounds with chromophores and can be used in conjunction with HPLC (HPLC-UV) for quantification veeprho.comphysicsandmathstutor.com.

While specific, detailed spectroscopic data (e.g., complete NMR spectral assignments or precise MS fragmentation pathways) solely for 6,12-di-O-methylerythromycin A were not extensively available in the provided snippets, the general principles and application of these techniques are well-established for the characterization of macrolide impurities veeprho.comsepscience.comphysicsandmathstutor.comrsc.org. The identification of 6,4''-Di-O-methylerythromycin A and its derivatives by ¹H-NMR and ¹³C-NMR highlights the utility of NMR in characterizing methylated erythromycin derivatives atlantis-press.com.

Computational Chemistry Approaches for Investigating Molecular Stability and Reactivity of this compound

Computational chemistry approaches, such as molecular mechanics (MM), molecular dynamics (MD) simulations, and quantum mechanics (QM) or combined QM/MM methods, offer valuable theoretical tools for investigating the molecular stability, conformation, and reactivity of complex organic molecules like this compound researchgate.netatlantis-press.comresearchgate.net. These methods can complement experimental studies by providing insights at the atomic and molecular level.

MD simulations can be used to study the dynamic behavior of molecules in different environments (e.g., in solution or interacting with other molecules) and to explore their conformational landscapes atlantis-press.comuonbi.ac.ke. This is relevant for understanding how the structure of this compound might change and how stable different conformations are. For macrolides, computational studies have been applied to understand interactions with biological targets like the ribosome and to assess properties relevant to their activity and stability researchgate.netatlantis-press.comusp.orgresearchgate.net. For example, MD simulations have been used to study the solvent effect on the methylation selectivity of erythromycin A derivatives, which is directly related to the formation of methylated impurities like this compound synzeal.com.

QM calculations can provide information about the electronic structure, reaction pathways, and energy barriers of chemical transformations, offering insights into the intrinsic reactivity of a molecule synzeal.com. Combined QM/MM approaches are useful for studying reactions in complex environments, such as enzymatic reactions or reactions occurring in solution usp.org. These methods could be applied to study potential degradation pathways of this compound or to better understand the thermodynamics and kinetics of its formation during synthesis.

While specific computational studies focused solely on the stability and reactivity of 6,12-di-O-methylerythromycin A were not found in the provided snippets, the application of these computational tools to macrolides and their derivatives is established researchgate.netatlantis-press.comusp.orgresearchgate.netsynzeal.com. These theoretical methods can be employed to predict and understand the preferred conformations of this compound, its potential reaction sites, and the relative stability of different possible transformation products.

Kinetic and Thermodynamic Principles in the Formation and Transformation of Related Substances

The formation and transformation of related substances like this compound are governed by kinetic and thermodynamic principles. Kinetics deals with the rate of chemical reactions, while thermodynamics concerns the energy changes and spontaneity of reactions.

The formation of impurities during pharmaceutical synthesis is a kinetically controlled process, influenced by factors such as reaction temperature, concentration of reactants, reaction time, catalysts, and the presence of impurities in starting materials veeprho.com. The synthesis of clarithromycin involves methylation steps, and the formation of 6,12-di-O-methylerythromycin A as a related substance would depend on the reaction conditions and the relative rates of methylation at different hydroxyl positions of erythromycin A derivatives nih.govresearchgate.netresearchgate.net. Computational studies can help in understanding the kinetic and thermodynamic factors that favor certain reaction pathways during synthesis synzeal.com.

Thermodynamics dictates the equilibrium of a reaction – whether the formation of a product is energetically favorable. While a reaction might be thermodynamically favorable, its rate (kinetics) might be slow. Conversely, a kinetically fast reaction might not be the most thermodynamically favorable one, leading to the formation of kinetically favored products (like certain impurities) rather than the most stable thermodynamic product.

The degradation of pharmaceutical compounds also follows kinetic principles, often described by reaction orders and rate constants researchgate.netpharmaffiliates.com. For example, the acid-catalyzed degradation of clarithromycin has been reported to follow pseudo first-order kinetics researchgate.netpharmaffiliates.com. While specific kinetic or thermodynamic data for the formation or degradation of 6,12-di-O-methylerythromycin A were not detailed in the search results, the general principles of chemical kinetics and thermodynamics are directly applicable to understanding why and how this impurity forms during synthesis and what potential transformations it might undergo under various conditions. Studies on the thermodynamic parameters of reactions involving clarithromycin, such as charge transfer complex formation, illustrate the application of thermodynamic principles in understanding its chemical interactions rsc.org.

Understanding the kinetics and thermodynamics of impurity formation and transformation is crucial for developing controlled synthesis processes to minimize impurity levels and for predicting the stability of the drug substance and its related substances under different storage conditions.

Data Tables

Chromatographic analysis, particularly HPLC, is a primary method for monitoring impurities in pharmaceutical compounds. Data tables are used to present results such as retention times, relative retention times, peak areas, and percentage of impurities. A conceptual table illustrating typical HPLC data for clarithromycin and its impurities is shown below, based on the type of data mentioned in the search results orgchemboulder.compharmaffiliates.com:

| Peak | Retention Time (min) | Relative Retention Time (RRT) | Peak Area | Percentage (%) |

| Solvent Front | - | - | - | - |

| Impurity 1 | t₁ | RRT₁ | Area₁ | % Impurity 1 |

| Impurity F | t₂ | RRT₂ | Area₂ | % Impurity F |

| Clarithromycin | t₃ | 1.00 | Area₃ | % Clarithromycin |

| Impurity n | t₄ | RRT₄ | Area₄ | % Impurity n |

Advanced Methodological Approaches for Clarithromycin F Research

Analytical Method Development and Validation Strategies for Clarithromycin (B1669154) F Detection and Quantification

The accurate detection and quantification of Clarithromycin F necessitate the development and validation of sensitive and selective analytical methods. Chromatographic techniques, often coupled with various detectors, are commonly employed.

HPLC and UPLC are fundamental techniques for the impurity profiling of clarithromycin, allowing for the separation and detection of related substances like this compound. Various HPLC methods have been reported for the analysis of clarithromycin in different matrices, utilizing detectors such as electrochemical (ECD), UV, LC-MS, and fluorescence detectors. nih.govwho.intmdpi.comresearchgate.net For instance, a stability-indicating HPLC method using an Evaporative Light Scattering Detector (ELSD) has been developed and validated for the determination of clarithromycin in raw materials and pharmaceutical formulations. researchgate.net Another stability-indicating HPLC method for the separation of clarithromycin and related substances in bulk samples employed a XTerra RP18 column with a mobile phase of acetonitrile (B52724), potassium phosphate (B84403) buffer, and water. researchgate.net UPLC has gained popularity due to its faster separation capabilities and is increasingly used for assessing drug quality and determining the identity and content of active substances and impurities. mdpi.com

Clarithromycin impurity A (this compound) has been listed with a Relative Retention Time (RRT) of 0.42 in impurity profiling tables for clarithromycin using HPLC and UHPLC methods. sigmaaldrich.com

Hyphenated techniques, particularly LC-MS and LC-HRMS, are powerful tools for the comprehensive characterization of this compound and other related substances. LC-MS/MS methods have been developed and validated for the rapid determination of clarithromycin in human plasma, utilizing electrospray ionization in positive mode. nih.gov These methods offer high sensitivity and selectivity, crucial for analyzing complex samples. LC-MS analysis, particularly with high-resolution mass spectrometry (HRMS), is used to examine the structures of macrolides and their degradation products, aiding in the identification of unknown compounds. researchgate.netresearchgate.net LC-HRMS methods are fast, efficient, and sensitive, suitable for detecting veterinary drugs and their metabolites. mdpi.com While GC-MS is a valuable technique for volatile and semi-volatile compounds, LC-based methods are generally more applicable to larger, less volatile molecules like clarithromycin and its related substances.

NMR spectroscopy is an essential analytical tool for the structural elucidation of organic compounds, including clarithromycin and its impurities like this compound. nih.govula.ve Techniques such as COSY, HMBC, HSQC, TOCSY, NOESY, and ROESY experiments are used to elucidate the constitution, configuration, and conformation of molecules. ula.ve Quantitative NMR (qNMR) allows for the accurate and reproducible measurement of molecular concentrations and is used for the analysis of compounds within complex mixtures. nih.govnih.gov Solid-state NMR is useful for characterizing the solid-state forms of drugs, including polymorphs, by probing the environment of individual atoms in the material. mdpi.comsci-hub.st It can be used for both qualitative and quantitative determination of different crystal forms. sci-hub.st For example, solid-state NMR has been used to characterize and quantify clarithromycin polymorphs. mdpi.com While NMR is less sensitive than MS, advancements in instrumentation, such as high-field magnets and cryoprobes, have improved its capabilities for analyzing complex matrices and even trace impurities. nih.govamericanpharmaceuticalreview.com

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide molecular information about the structure and composition of samples. mdpi.commt.com These techniques are valuable for conformational analysis and polymorphic differentiation of solid drug forms. mdpi.comsci-hub.st FT-IR and Raman spectroscopy can reveal differences in spectra due to changes in conformation or environment, which are characteristic of polymorphism. sci-hub.st FT-IR is useful for understanding molecular structure and identifying compounds, with ATR-FTIR being particularly useful for reaction monitoring. mdpi.commt.com Raman spectroscopy is sensitive to certain functional groups and C-C bonding, providing a unique molecular fingerprint. mt.com Measuring lower frequency Raman shifts can provide sensitivity to crystal lattice structure, aiding in the study of polymorphism. mt.com Both techniques are used to characterize solid-state forms and can be applied to analyze the vibrational and rotational information of drug molecule structures. mdpi.comsci-hub.st

FTIR, DSC, and powder X-ray diffraction (XRD) have been used to characterize interpolymer complexes containing clarithromycin and to determine the physical state of clarithromycin, including its polymorph form. nih.gov

Chemometrics, utilizing multivariate statistical analysis methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS), is increasingly applied in analytical method development for pharmaceuticals. jst.go.jpresearchgate.netoup.commdpi.com These methods are used to interpret complex data, such as spectroscopic or chromatographic data, and to extract relevant chemical information. jst.go.jpresearchgate.netmdpi.com Chemometrics can help in investigating process parameters that influence multiple response variables and in identifying key variables affecting chromatographic performance. mdpi.com For instance, PCA and PLS have been used with near-infrared chemical imaging (NIR-CI) to analyze the distribution of ingredients in clarithromycin tablets. jst.go.jpresearchgate.net Multivariate calibration techniques, such as PLS regression, are used for the simultaneous determination of active principles in multicomponent preparations using techniques like near-infrared spectroscopy. walshmedicalmedia.com Applying chemometrics to liquid chromatographic methods can also help speed up the analytical method, saving time, energy, and solvent consumption. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Polymorphic Differentiation

Forced Degradation and Stability Indicating Study Designs for Clarithromycin and its Impurities

Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and its impurities, as well as for developing stability-indicating analytical methods. These studies involve exposing the compound to various stress conditions that simulate potential degradation pathways. mdpi.cominnovareacademics.innih.gov Stability-indicating methods are designed to accurately quantify the active pharmaceutical ingredient (API) and its degradation products in the presence of each other, impurities, and excipients. researchgate.netuonbi.ac.kebibliotekanauki.pl

Studies on clarithromycin have demonstrated its susceptibility to degradation under various conditions, leading to the formation of different impurities, including degradation products. smolecule.commdpi.comuonbi.ac.keresearchgate.net this compound itself can be a degradation product, for instance, formed during alkaline hydrolysis of clarithromycin. uonbi.ac.ke

Forced degradation studies typically involve exposing the drug substance to conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress. mdpi.cominnovareacademics.innih.gov The samples are then analyzed using a validated stability-indicating method, commonly HPLC, to monitor the degradation of the parent drug and the formation and behavior of impurities and degradation products. mdpi.comresearchgate.netuonbi.ac.kebibliotekanauki.plscispace.com

Controlled Hydrolytic, Oxidative, and Photolytic Degradation Protocols

Controlled degradation protocols are employed to induce specific degradation pathways.

Hydrolytic Degradation: Clarithromycin is known to undergo hydrolysis, particularly under acidic and alkaline conditions. smolecule.commdpi.comuonbi.ac.keresearchgate.netoup.comacs.org In acidic solutions, clarithromycin degrades rapidly, with significant degradation observed at low pH values. mdpi.comoup.comresearchgate.net Degradation products under acidic conditions can include decladinosyl clarithromycin and the 9,12-hemiketal. researchgate.netuonbi.ac.ke Alkaline hydrolysis can lead to the formation of 10,11-Anhydroclarithromycin and this compound. uonbi.ac.ke Studies have shown extensive degradation of clarithromycin in acidic and alkaline conditions. For example, acid degradation data indicated 60% to 90% degradation of clarithromycin within 24 hours in 1 M HCl solutions at 70°C.

Oxidative Degradation: Clarithromycin is also sensitive to oxidative stress. smolecule.commdpi.comnih.gov Exposure to hydrogen peroxide has been shown to cause degradation. mdpi.com The oxidative degradation is hypothesized to occur through the formation of an N-oxide derivative. Studies have reported significant degradation of clarithromycin under oxidative conditions, with only a small percentage remaining intact after exposure to hydrogen peroxide. mdpi.comnih.gov

Photolytic Degradation: The photodegradation of clarithromycin has been investigated under different light conditions. While some studies indicate that clarithromycin is stable under UV radiation, degradation has been observed upon exposure to natural light. mdpi.comgeneesmiddeleninformatiebank.nl Photodegradation studies using simulated sunlight have shown that clarithromycin degradation is slower compared to some other antibiotics and can be influenced by pH. nih.govnih.govresearchgate.net

Investigation of Thermal and Environmental Stressor Effects on Degradation Kinetics

Thermal and environmental stressors, such as heat and humidity, play a significant role in the degradation kinetics of pharmaceutical compounds like clarithromycin and its impurities. researchgate.netgeneesmiddeleninformatiebank.nlnih.govsmolecule.comtandfonline.com

Thermal Degradation: Studies on clarithromycin have assessed its stability under elevated temperatures. While clarithromycin has shown relatively high stability when exposed to dry heat conditions, degradation can occur. innovareacademics.in For instance, no deterioration was observed at 70°C, and a substantial fraction remained intact after 4 hours at 100°C in dry heat experiments. However, thermal stress at 80°C for 12 hours showed less than 10% degradation in another study. mdpi.com

Environmental Stressors (Humidity): High humidity can impact the stability of solid-state clarithromycin. Studies on amorphous clarithromycin have shown structural differences and changes in physicochemical properties when exposed to high humidity. nih.gov Stability studies on clarithromycin tablets and creams have also evaluated the effects of storage at different temperature and humidity conditions, indicating the importance of these factors on product stability. researchgate.netgeneesmiddeleninformatiebank.nltandfonline.com

Investigation of degradation kinetics under these stressors helps in determining appropriate storage conditions and predicting the shelf life of the drug substance and pharmaceutical products containing it.

Methodologies for Investigating Chemical Interactions of this compound with Manufacturing Excipients and Solvents

Investigating the chemical interactions between a drug substance or impurity and the excipients and solvents used in manufacturing is crucial for formulation development and ensuring product stability. While specific studies focusing solely on the interactions of this compound with excipients and solvents are not detailed in the provided results, general methodologies applied to clarithromycin and other APIs are relevant.

Compatibility studies are commonly performed to assess potential interactions. These studies involve combining the API (or impurity) with various excipients and/or exposing them to different solvents under relevant manufacturing and storage conditions. tandfonline.com Analytical techniques, such as HPLC, are then used to monitor for the formation of new degradation products or changes in the levels of the API and impurities. mdpi.comresearchgate.netuonbi.ac.ke

For clarithromycin, studies have investigated its stability in different solvents and its compatibility within formulations. For example, the stability of clarithromycin solutions in various solvent systems, including acetonitrile and mixtures with water and acids, has been assessed for analytical method development. researchgate.net Formulation studies for clarithromycin creams have also evaluated stability in the presence of formulation components. nih.govresearchgate.net

Understanding these interactions is vital to select compatible excipients and solvents, optimize manufacturing processes, and prevent potential degradation or unwanted reactions involving this compound during the production of clarithromycin-containing drug products.

Mechanistic Insights and Chemical Characterization of Clarithromycin F

Elucidation of Clarithromycin (B1669154) F Formation Mechanisms

The formation of Clarithromycin F can occur through various pathways related to the synthesis and degradation of clarithromycin.

Pathways of Formation from Clarithromycin Precursors or Degradation

This compound can arise during the manufacturing process of clarithromycin, which is a semi-synthetic derivative of erythromycin (B1671065) A. nih.govresearchgate.netmdpi.com Potential pathways include chemical modifications of clarithromycin, such as demethylation or hydrolysis. smolecule.comwikipedia.org Specifically, alkaline hydrolysis of clarithromycin has been reported to yield this compound. fishersci.ca This suggests that conditions promoting hydrolysis can contribute to the formation of this impurity. Impurities in pharmaceutical substances can originate from starting materials, process-related by-products, or degradation products. chemicea.comwikipedia.org Incomplete conversion or inadequate regulation during the synthesis process, particularly involving the erythromycin precursor, can lead to the presence of impurities in the final clarithromycin product. chemicea.comwikipedia.org

Influence of Reaction Conditions and Process Parameters on Impurity Formation

The formation of impurities, including this compound, during clarithromycin synthesis is influenced by reaction conditions and process parameters. While specific detailed studies focusing solely on the impact of every variable on this compound formation are limited in the provided information, general principles of macrolide chemistry and impurity control in pharmaceutical manufacturing apply. Factors such as pH, temperature, reaction time, and the presence of specific reagents or catalysts can affect the types and amounts of impurities formed. chemicea.comclearsynth.comwikipedia.org For instance, clarithromycin is known to undergo rapid degradation under strong acidic conditions, forming different degradation products compared to those formed under alkaline conditions. nih.govoup.commdpi.comresearchgate.netresearchgate.net Alkaline hydrolysis, which yields this compound, is thus a key condition influencing its formation. fishersci.ca Controlling pH during synthesis and storage is crucial to minimize the formation of various degradation products. nih.govmdpi.comresearchgate.netresearchgate.net Process-related impurities can arise from side reactions or incomplete reactions during chemical synthesis. chemicea.comwikipedia.org The selection and control of reagents and catalysts are important to minimize the formation of undesirable by-products that may persist in the final product. chemicea.comwikipedia.org

Detailed Degradation Pathways of this compound under Various Stress Conditions

While extensive research details the degradation of clarithromycin under various stress conditions like acid, base, heat, light, and oxidation, specific detailed degradation pathways solely for this compound are not explicitly provided in the search results. However, as a related macrolide structure and a degradation product of clarithromycin, this compound is also expected to undergo degradation under certain stress conditions.

Kinetic Modeling of this compound Decomposition Processes

Kinetic modeling has been applied to study the decomposition of clarithromycin, particularly under acidic conditions, where it follows pseudo-first order kinetics. fishersci.camdpi.comrsc.org Studies have also investigated the thermal decomposition kinetics of clarithromycin. researchgate.net While these studies provide insights into the degradation behavior of the parent compound, specific kinetic models and parameters for the decomposition processes of this compound itself are not available in the provided search results. Kinetic modeling of this compound decomposition would involve determining reaction orders and rate constants under various stress conditions to understand its stability profile and predict its behavior over time in different environments.

Advanced Structural Characterization of this compound Beyond Routine Identification

Routine identification of this compound often involves techniques like HPLC-MS, GC-MS, and LC-MS, which confirm its presence and molecular weight. chemicea.com Beyond these routine methods, advanced structural characterization techniques can provide detailed information about its molecular structure and conformation. While specific advanced structural studies focused exclusively on this compound are not detailed, techniques used for the structural characterization of clarithromycin and other macrolides are applicable. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a powerful tool for elucidating the complete structure and stereochemistry of complex organic molecules like macrolides. mdpi.compharmaffiliates.com Mass spectrometry (MS), particularly high-resolution MS, provides accurate mass measurements and fragmentation patterns that aid in confirming the molecular formula and identifying structural subunits. chemicea.com X-ray diffraction (XRD), specifically single-crystal X-ray diffraction, can provide definitive three-dimensional structural information, including crystal packing and intermolecular interactions, if suitable crystals of this compound can be obtained. pharmaffiliates.com Suppliers of this compound reference standards often provide characterization data, including NMR and Mass Spectrometry data.

Comprehensive Spectroscopic Data Interpretation for Full Structural Assignment

Spectroscopic techniques are crucial for the structural elucidation and confirmation of chemical compounds, including macrolide impurities like this compound clariant.comslideshare.net. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed for this purpose clariant.comslideshare.netuba.ar.

For clarithromycin and its related substances, NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the functional groups present. Analysis of chemical shifts, coupling constants, and 2D NMR experiments (such as COSY, HSQC) allows for the assignment of specific atoms and their connectivity within the molecule researchgate.netacs.org. For instance, NMR can help determine the relative configurations of chiral centers within the macrolide ring and attached sugar moieties nih.gov.

IR spectroscopy provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies clariant.comslideshare.netbelstu.by. The presence of hydroxyl groups, carbonyls (lactone and ketone), and ether linkages in macrolides like clarithromycin and its impurities can be confirmed through IR analysis bg.ac.rsbelstu.by.

Mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS or LC-HRMS), is invaluable for determining the molecular weight and elemental composition of this compound and providing fragmentation patterns that aid in structural confirmation clariant.comuba.arnih.govresearchgate.net. High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of the molecular formula researchgate.net. Tandem mass spectrometry (MS/MS or MSⁿ) can generate fragment ions by dissociating the parent ion, providing structural details based on the fragmentation pathways nih.govresearchgate.net.

While specific detailed spectroscopic data (e.g., exact NMR shifts, IR frequencies, or MS fragmentation patterns) for this compound were not extensively detailed in the provided search results, the general application of these techniques to macrolides and their impurities is well-established bg.ac.rsclariant.comslideshare.netuba.arbelstu.bynih.govresearchgate.netpharmaffiliates.comcore.ac.ukwho.intindiaenvironmentportal.org.innih.govresearchgate.net. The structural assignment of this compound as 2-demethyl-2-(hydroxymethyl)-6-O-methylerythromycin A would be based on the comprehensive interpretation of data from these spectroscopic methods, confirming the presence of the macrolide core, the sugar moieties, and the specific modifications (demethylation and hydroxymethylation) relative to clarithromycin.

Stereochemical Aspects and Conformational Preferences of this compound

The macrocyclic lactone ring in macrolides is flexible and can adopt different conformations in solution acs.orgnih.govbeilstein-journals.org. Studies on clarithromycin and erythromycin A have shown that they primarily exist in a "folded-out" conformation, with the attached sugar moieties typically in stable chair conformations nih.govbeilstein-journals.orgresearchgate.net. The specific conformation can be influenced by factors such as the solvent and the presence of intramolecular hydrogen bonds acs.orgresearchgate.net.

Comparative Chemical Reactivity and Stability Assessments of this compound with Other Macrolide Impurities

Clarithromycin and its related substances, including impurities like this compound, can undergo various chemical reactions and exhibit different stability profiles depending on environmental conditions such as light, heat, moisture, and pH veeprho.comcore.ac.uk. Understanding the comparative reactivity and stability of these compounds is crucial for pharmaceutical development, manufacturing, and storage veeprho.com.

Clarithromycin is known to be more stable under acidic conditions compared to its precursor, erythromycin A, due to the methylation at the 6-O position bg.ac.rsresearchgate.net. However, it can still undergo degradation through hydrolysis, oxidation, and thermal decomposition, leading to the formation of various impurities veeprho.com. This compound is specifically identified as a product of alkaline hydrolysis uonbi.ac.ke.

Comparative stability assessments often involve forced degradation studies where samples are subjected to accelerated stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to induce degradation and identify the degradation products . By analyzing the degradation profiles of this compound and other macrolide impurities under the same stress conditions, their relative susceptibility to different degradation pathways can be determined.

Other macrolide impurities of clarithromycin include 14-hydroxy clarithromycin, clarithromycin N-oxide, and various anhydro and isomerized forms pharmaffiliates.comclearsynth.com. Each of these impurities may form under specific conditions and exhibit different reactivity and stability characteristics. For example, the formation of anhydro products is typically associated with acid-catalyzed degradation uonbi.ac.ke.

Data on the comparative stability could be presented in tables showing the percentage of degradation of each impurity under different stress conditions over time.

Example Table (Illustrative - Data not directly from search results):

| Impurity | Condition A (% Degradation) | Condition B (% Degradation) | Condition C (% Degradation) |

| This compound | X | Y | Z |

| Impurity X | A | B | C |

| Impurity Y | D | E | F |

Such a table would allow for a direct comparison of the stability of this compound relative to other impurities under various conditions.

Differential Susceptibility to Degradation Among Related Substances

The differential susceptibility to degradation among clarithromycin and its related substances is a key aspect of their chemical behavior. This difference arises from variations in their chemical structures and the lability of specific functional groups under different environmental stresses uonbi.ac.ke. As mentioned, this compound is a product of alkaline hydrolysis, suggesting that the conditions promoting base-catalyzed reactions will favor its formation or further degradation uonbi.ac.ke. Other impurities, like anhydro-clarithromycin, are more prone to form under acidic conditions uonbi.ac.ke. Oxidative impurities can form upon exposure to light or oxygen veeprho.com.

Detailed research findings in this area would involve kinetic studies of degradation under various conditions, identifying the specific degradation products formed for each related substance and determining the rates of degradation. This information is vital for establishing appropriate storage conditions and shelf-life for pharmaceutical products containing clarithromycin.

Example Table (Illustrative - Data not directly from search results):

| Impurity | Degradation Pathway Favored | Conditions Favoring Degradation |

| This compound | Alkaline Hydrolysis | High pH, Moisture |

| Anhydro-clarithromycin | Acid-catalyzed dehydration | Low pH, Heat |

| Clarithromycin N-oxide | Oxidation | Light, Oxygen |

Understanding these differential susceptibilities is crucial for developing stability-indicating analytical methods capable of monitoring the levels of each impurity researchgate.netmdpi.com.

Comparative Analysis of Analytical Responses and Separation Challenges

The analytical characterization and quantification of this compound and other macrolide impurities typically involve chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) pharmaffiliates.comcore.ac.ukwho.intindiaenvironmentportal.org.innih.govresearchgate.netcore.ac.ukmdpi.com. Due to the structural similarities among macrolides and their impurities, achieving adequate separation can be challenging core.ac.ukindiaenvironmentportal.org.in.

Comparative analysis of analytical responses focuses on how each impurity behaves under specific chromatographic conditions and how it is detected. Factors such as retention time, peak shape, and detector response (e.g., UV absorbance, electrochemical detection, mass spectrometry signal) are important who.intnih.govcore.ac.ukmdpi.com. Macrolides often lack strong UV chromophores, necessitating the use of detectors like evaporative light scattering detectors (ELSD), electrochemical detectors (ECD), or mass spectrometers for sensitive detection core.ac.ukwho.intresearchgate.netcore.ac.uk.

Separation challenges arise from the closely related structures and potentially similar polarities of the impurities core.ac.ukindiaenvironmentportal.org.in. Chromatographic method development involves optimizing parameters such as the stationary phase (e.g., reversed-phase C18), mobile phase composition (e.g., acetonitrile (B52724), buffer pH, additives), temperature, and flow rate to achieve sufficient resolution between all components indiaenvironmentportal.org.inresearchgate.netcore.ac.ukmdpi.com. The use of gradient elution is often necessary to separate a complex mixture of macrolide impurities uonbi.ac.kecore.ac.uk.

The differential analytical responses and separation characteristics of this compound compared to other impurities are critical for developing and validating accurate and sensitive analytical methods for quality control and stability testing of clarithromycin researchgate.netmdpi.com. For example, if this compound coelutes with another impurity under certain conditions, the method would need to be adjusted to achieve baseline separation. The relative detector response of this compound compared to clarithromycin and other impurities is also important for accurate quantification using relative response factors mdpi.com.

Example Table (Illustrative - Data not directly from search results):

| Impurity | Typical HPLC Retention Time (minutes) | Preferred Detection Method | Separation Challenges (vs. other impurities) |

| This compound | T₁ | MS, ELSD, ECD | Potential coelution with isomers |

| Impurity X | T₂ | MS, ELSD, ECD | Close elution to starting material |

| Impurity Y | T₃ | MS, ELSD, ECD | Peak tailing under certain conditions |

Research findings in this area would detail specific chromatographic methods, retention times, resolution achieved between different impurities, and the sensitivity of detection for each compound.

Environmental Transformation and Fate of Clarithromycin F

Degradation Pathways of Clarithromycin (B1669154) in Aquatic and Terrestrial Systems

Clarithromycin can undergo degradation in the environment through various pathways. Standard biodegradation tests, such as the Closed Bottle test, have indicated limited primary biodegradation, with 0% of the theoretical BOD being reached in 4 weeks. This suggests that rapid and complete mineralization through standard microbial activity may not be a primary fate process in some environmental compartments.

Hydrolysis may also play a role in the environmental fate of clarithromycin, as the compound contains functional groups susceptible to hydrolysis under environmental conditions. Decladinose-CLA has been identified as a hydrolysis product and is a common degradation product observed in some biodegradation studies. Other metabolites, such as 14-hydroxy-clarithromycin and N-desmethyl-clarithromycin, have been detected in surface waters and wastewater effluents, indicating metabolic transformation can occur wikipedia.org.

Sorption and Desorption Behavior in Environmental Matrices

Sorption, encompassing adsorption and desorption, is a crucial process affecting the mobility, bioavailability, and persistence of clarithromycin in the environment. Clarithromycin is expected to adsorb to suspended solids and sediment in aquatic systems. Adsorption to surface water sediments can occur through binding to clay minerals and lipophilic partitioning into organic matter.

Studies in agricultural soils have shown that clarithromycin adsorption can range significantly, from 26% to 95%. The extent of adsorption is influenced by soil characteristics, with the silt fraction content and exchangeable calcium content showing the highest influence on adsorption. Desorption is influenced by total nitrogen, organic carbon, and exchangeable calcium and magnesium contents in the soil. Within a pH range of 3 to 10, pH did not decisively affect the adsorption/desorption process in the studied soils.

The association of cationic clarithromycin with dissolved humic acid has been investigated, showing a strong pH dependence with maximum association occurring near pH 6.5. This interaction is consistent with cation exchange dominating the association. Sorption data for clarithromycin in soils and with humic acid have been well-fitted by the Freundlich model, with the linearity index (n) varying between 0.56 and 1.34 in soils, suggesting interaction with sites having a range of binding energies. Sorption to dissolved humic acid appeared largely reversible with little hysteresis observed.

The persistence of clarithromycin in soil is related to its sorption to soil particles, with higher sorption capacity leading to increased persistence. While sorption can reduce mobility, changes in environmental conditions (e.g., moisture, temperature) can lead to desorption.

| Environmental Matrix | Adsorption Range (%) | Influencing Factors (Adsorption) | Influencing Factors (Desorption) |

|---|---|---|---|

| Agricultural Soils | 26 - 95 | Silt fraction content, Exchangeable Ca content | Total nitrogen, Organic carbon, Exchangeable Ca and Mg contents |

| Dissolved Humic Acid | pH-dependent | pH (maximum near 6.5), Ionic strength, Cation type | Not explicitly detailed in snippets, but largely reversible |

| Suspended Solids/Sediment | Expected to adsorb | Binding to clay, Lipophilic partitioning into organic matter | Not explicitly detailed in snippets |

Phototransformation Mechanisms and Kinetics in Environmental Contexts

Photochemical reactions induced by natural light are considered significant transformation pathways for antimicrobial compounds in aquatic environments. Studies using heterogeneous photocatalysis with titanium dioxide, aimed at simulating phototransformation in the aquatic environment, identified 29 main transformation species for clarithromycin.

While specific kinetic data for the phototransformation of clarithromycin in various environmental waters were not extensively detailed in the provided snippets, the general principles of photolysis for antimicrobials apply. Factors such as pH can affect the light absorbance of compounds and thus influence the direct photolysis rate. The presence of photosensitizers in surface water can also impact antimicrobial photolysis.

Bio-transformation Studies in Non-Human, Environmental Microorganisms

Biodegradation by soil microorganisms has been demonstrated as a process contributing to the degradation of clarithromycin in terrestrial systems.

Studies have investigated the potential for biotransformation of clarithromycin by specific non-human microorganisms. White-rot fungi, such as Pleurotus ostreatus and the micromycete Trichoderma harzianum, have shown the ability to eliminate clarithromycin in flask experiments, with removal rates of 55% and 57%, respectively. Other microorganisms, including the bacterium Streptomyces rochei and the fungi Phanerochaete chrysosporium and Trametes versicolor, have also demonstrated the capacity for clarithromycin removal. Removal rates varied depending on the microorganism and the initial concentration of clarithromycin. For example, S. rochei showed removal rates of 24% at 10 µg/L and 40% at 100 µg/L. P. chrysosporium achieved an 84% removal rate at 144 hours, while T. versicolor showed removal rates of 70% and 45% at 10 µg/L and 100 µg/L clarithromycin, respectively.

| Microorganism | Type | Removal Rate (%) | Conditions |

|---|---|---|---|

| Pleurotus ostreatus | White-rot fungus | 55 | Flask experiments |

| Trichoderma harzianum | Micromycete | 57 | Flask experiments |

| Streptomyces rochei | Bacterium | 24 - 40 | 10 µg/L and 100 µg/L initial concentrations |

| Phanerochaete chrysosporium | Fungus | 84 | At 144 hours incubation |

| Trametes versicolor | Fungus | 70 (at 10 µg/L), 45 (at 100 µg/L) | Various incubation times |

Additionally, uptake and accumulation of clarithromycin by plants like Arundo donax have been observed, suggesting phytoremediation as another potential process influencing its environmental fate.

Future Research Trajectories for Clarithromycin F Chemistry

Development of Green Chemistry Approaches for Impurity Control and Mitigation

The pharmaceutical industry is increasingly focused on adopting green chemistry principles to minimize environmental impact and enhance the sustainability of manufacturing processes. For Clarithromycin (B1669154) F, future research will likely explore greener synthetic routes for clarithromycin that inherently reduce the formation of this impurity. This could involve investigating alternative catalysts, solvents, and reaction conditions that favor the desired clarithromycin product over unintended methylation at the C12 position or other side reactions leading to Impurity F.

Furthermore, green chemistry approaches can be applied to the isolation and purification stages. Techniques such as supercritical fluid chromatography (SFC) or the development of more efficient and environmentally friendly crystallization methods could be explored to selectively remove Clarithromycin F from the clarithromycin bulk drug. Research into the use of sustainable materials for impurity adsorption or extraction, such as biosorbents or environmentally benign nanoemulsions, could also offer novel strategies for mitigation. a2bchem.com The goal is to develop processes that not only control the levels of this compound but also reduce waste generation and energy consumption associated with current purification methods.

Application of Artificial Intelligence and Machine Learning in Predicting Impurity Formation and Behavior

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research and development, offering powerful tools for predicting reaction outcomes, identifying potential impurities, and optimizing synthetic pathways. pharmaffiliates.comusp.org In the context of this compound, AI/ML models can be trained on large datasets of reaction parameters, starting material purities, and impurity profiles from clarithromycin synthesis batches.

These models could potentially predict the likelihood and levels of this compound formation under various manufacturing conditions. By analyzing complex relationships within the data, AI could identify critical process parameters that most significantly influence the production of this impurity. pharmaffiliates.com Furthermore, ML algorithms could help in understanding the degradation pathways of clarithromycin that might lead to this compound or predict the behavior of this compound under different storage conditions. Future research will focus on developing and validating these AI/ML models specifically for clarithromycin production, enabling proactive impurity control strategies and reducing the need for extensive experimental screening. usp.org

Novel Miniaturized and Automated Analytical Platforms for High-Throughput Impurity Profiling

Accurate and efficient analytical methods are paramount for monitoring impurities like this compound throughout the manufacturing process and in the final product. Current methods often involve high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) pharmaffiliates.com, which can be time-consuming and require significant sample volumes.

Future research is expected to focus on developing novel miniaturized and automated analytical platforms for high-throughput impurity profiling of clarithromycin. This could include the development of microfluidic devices coupled with sensitive detection techniques (e.g., micro-HPLC, capillary electrophoresis, or miniaturized mass spectrometers) for rapid separation and quantification of this compound and other impurities. Automation of sample preparation, injection, and data analysis would enable faster turnaround times, higher sample throughput, and potentially online monitoring of the manufacturing process, allowing for real-time control of impurity levels. These advancements would facilitate more rigorous quality control and process optimization efforts.

Deeper Understanding of Complex Reaction Networks Involving this compound in Industrial Processes

The formation of this compound is part of a larger, complex reaction network that occurs during the synthesis of clarithromycin from its precursor, erythromycin (B1671065) A. A deeper understanding of the kinetics and mechanisms of these reactions is crucial for effectively controlling impurity formation at an industrial scale.

Q & A

Q. What are the primary mechanisms of action of clarithromycin against bacterial pathogens, and how do these inform experimental design in antimicrobial studies?

Clarithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, disrupting peptidyl transferase activity. Methodologically, researchers should integrate in vitro susceptibility testing (e.g., minimum inhibitory concentration assays) with genomic analysis of ribosomal mutations (e.g., 23S rRNA mutations linked to macrolide resistance) to assess efficacy and resistance patterns. Pair these with pharmacokinetic (PK) studies to evaluate tissue penetration in animal models .

Q. How do variations in clarithromycin pharmacokinetics (PK) across patient populations (e.g., hepatic impairment, elderly) influence dosing regimens in clinical trials?

PK variability necessitates population-specific modeling. For example, in hepatic impairment, researchers should conduct phase I trials with adjusted dosing and measure metabolite accumulation (e.g., 14-hydroxyclarithromycin) via high-performance liquid chromatography (HPLC). Population pharmacokinetic (PopPK) models using nonlinear mixed-effects modeling (NONMEM) can optimize dosing schedules .

Q. What statistical methods are recommended for analyzing contradictory efficacy data in clarithromycin-based combination therapies?

Conflicting results (e.g., synergy vs. antagonism with β-lactams) require meta-regression to account for covariates like bacterial strain variability or dosing intervals. Use Bayesian hierarchical models to pool data from heterogeneous studies, or apply sensitivity analyses to identify outlier datasets .

Advanced Research Questions

Q. How can researchers design studies to address clarithromycin resistance in Mycobacterium abscessus complex infections?

Advanced approaches include:

- In vitro models : Simulate intracellular environments (e.g., macrophage infection assays) to test clarithromycin’s efficacy under hypoxia.

- Genomic sequencing : Identify mutations in erm(41) and rrl genes linked to inducible resistance.

- Combination therapy screens : Use checkerboard assays to quantify synergy with amikacin or tigecycline .

Q. What methodological frameworks are critical for evaluating clarithromycin’s role in modulating host immune responses during chronic infections?

- Transcriptomic profiling : RNA sequencing of immune cells (e.g., macrophages) exposed to clarithromycin to identify anti-inflammatory pathways (e.g., NF-κB suppression).

- Cytokine multiplex assays : Quantify IL-6, TNF-α, and IL-10 levels in serum from clinical trial participants.

- Controlled animal studies : Compare wild-type and knockout models (e.g., TLR4-deficient mice) to isolate immunomodulatory effects .

Q. How should researchers optimize experimental protocols for studying clarithromycin’s impact on gut microbiota composition?

- Longitudinal sampling : Collect stool samples at baseline, during treatment, and post-treatment for 16S rRNA sequencing.

- Controlled confounders : Stratify participants by diet, probiotics use, and baseline microbiota diversity.

- Bioinformatics pipelines : Use QIIME 2 or MetaPhlAn4 to analyze taxonomic shifts and functional gene pathways .

Q. What are the best practices for reconciling discrepancies in clarithromycin’s efficacy across geographic regions in meta-analyses?

- Subgroup stratification : Segment data by region and local resistance rates (e.g., high clarithromycin resistance in Turkey vs. low rates in Australia).

- Meta-regression : Adjust for covariates like antibiotic prescribing patterns or genetic diversity of bacterial strains.

- Quality assessment : Apply GRADE criteria to evaluate bias in individual studies .

Methodological Guidance for Data Collection and Reporting

Q. What experimental controls are essential for in vitro studies of clarithromycin’s bactericidal activity?

- Positive controls : Use erythromycin or azithromycin to benchmark macrolide activity.

- Negative controls : Include untreated cultures and solvent-only groups (e.g., DMSO).

- Resistance controls : Test against known resistant strains (e.g., Staphylococcus aureus with mefA efflux pumps) .

Q. How should researchers document clarithromycin synthesis and purity in novel formulations?

- Analytical chemistry : Report nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for structural confirmation.

- Purity thresholds : Specify HPLC purity ≥95% with chromatograms in supplementary materials.

- Stability testing : Include accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.